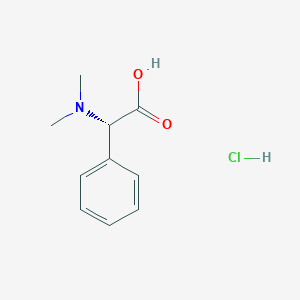

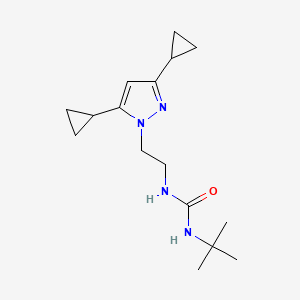

![molecular formula C11H9N5 B2473213 1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole CAS No. 1030385-93-3](/img/structure/B2473213.png)

1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole” is a type of pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-mAplicaciones Científicas De Investigación

Supramolecular Chemistry and Crystal Engineering

The study of supramolecular structures is essential for designing molecules with desirable properties. Researchers have investigated a series of novel 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes to understand the existence of planar stacking columns in pyrazole-based supramolecular structures. These compounds, with different substituents, provide insights into how subtle structural changes impact the supramolecular environment. Notably, the obtained compounds did not exhibit planar stacking interactions between benzenes in either solid or liquid states. Techniques such as single crystal diffraction, Density Functional Theory (DFT), and quantum theory of atoms in molecules (QTAIM) calculations confirmed this absence of stacking. Additionally, nuclear magnetic resonance (NMR) spectroscopy revealed that planar stacking interactions do not form in solution .

Antiparasitic Activity

Compound 13 derived from this pyrazole-triazole scaffold has demonstrated potent in vitro antipromastigote activity . Molecular simulation studies revealed that it fits well within the active site of LmPTR1 , a potential drug target. The favorable binding pattern and lower binding free energy contribute to its efficacy against parasites .

Biological Properties

The pyrazole-triazole scaffold exhibits a range of noteworthy biological properties, including:

Cytotoxicity and SAR Studies

Researchers have conducted structure-activity relationship (SAR) studies on derivatives of the pyrazole-triazole scaffold. Certain compounds, such as those with electron-donating and electron-withdrawing groups, exhibit promising cytotoxic activity . For instance, derivatives with specific substituents demonstrated significant cytotoxicity compared to standard compounds .

Synthesis via Cyclocondensation

Efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles has been achieved using vitamin B1 as a catalyst. Starting from α,β-unsaturated aldehydes/ketones and substituted phenylhydrazine, this method yields the desired pyrazole derivatives. Characterization techniques include high-resolution mass spectrometry (HR-MS), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) .

Mecanismo De Acción

Target of Action

Similar compounds have been found to target the mitogen-activated protein kinase 14 .

Mode of Action

This interaction could potentially alter cellular processes, leading to the observed effects of the compound .

Biochemical Pathways

Given its potential target, it may influence pathways regulated by the mitogen-activated protein kinase 14 .

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties

Result of Action

Similar compounds have been found to exhibit cytotoxic activity, suggesting that this compound may also have potential therapeutic applications .

Propiedades

IUPAC Name |

1-[4-(1H-pyrazol-5-yl)phenyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c1-3-10(16-8-12-7-14-16)4-2-9(1)11-5-6-13-15-11/h1-8H,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWTZLVQLHCHRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-aminobenzamide](/img/structure/B2473133.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2473135.png)

![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2473137.png)

![2-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2473141.png)

![N-benzyl-N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2473147.png)

![4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2473150.png)

![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2473151.png)

![[5-Acetamido-3,4-diacetyloxy-6-[3-(1,3-dioxoisoindol-2-yl)propoxy]oxan-2-yl]methyl acetate](/img/structure/B2473153.png)